2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium
Brand Name: Vulcanchem
CAS No.:
VCID: VC17583243
InChI: InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3/p+1
SMILES:
Molecular Formula: C40H43N2O2+
Molecular Weight: 583.8 g/mol

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium

CAS No.:

Cat. No.: VC17583243

Molecular Formula: C40H43N2O2+

Molecular Weight: 583.8 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium -

Specification

Molecular Formula C40H43N2O2+
Molecular Weight 583.8 g/mol
IUPAC Name 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid
Standard InChI InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3/p+1
Standard InChI Key MQFHWNVLHOOSOL-UHFFFAOYSA-O
Isomeric SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C
Canonical SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Introduction

Synthesis

The synthesis of this compound likely involves a Knoevenagel condensation reaction, a common method for preparing conjugated systems. The process typically includes:

  • Preparation of the benzo[e]indolium base structure: This involves alkylation of an indole derivative to introduce methyl groups at specific positions.

  • Conjugation with the penta-dienyl chain: A condensation reaction between the benzo[e]indolium core and an aldehyde or ketone containing the dienyl chain.

  • Carboxylic acid functionalization: Introduction of the carboxypentyl group via nucleophilic substitution or ester hydrolysis.

Photodynamic Therapy (PDT)

Due to its extended conjugation and strong absorption in the visible spectrum, this compound is a promising candidate for PDT:

  • It can generate reactive oxygen species (ROS) upon light activation.

  • The carboxylic acid group may enhance cellular uptake through ionic interactions.

Fluorescence Imaging

The benzo[e]indolium scaffold is known for its fluorescence properties:

  • High quantum yield makes it suitable for imaging applications.

  • It may act as a probe for detecting specific biological targets.

Anticancer Activity

Similar derivatives have demonstrated cytotoxic effects on cancer cells:

  • The compound could induce DNA damage via ROS generation.

  • Its lipophilic nature may allow it to penetrate cell membranes effectively.

Cytotoxicity

Studies on related compounds suggest that this molecule may exhibit cytotoxicity against melanoma or other cancer cell lines when activated by light.

Interaction with Metal Ions

Benzo[e]indolium derivatives often show selective binding to metal ions like Cu²⁺ or Hg²⁺, which could be exploited for sensing or therapeutic purposes .

DNA Binding

The planar structure facilitates intercalation into DNA strands, disrupting replication and transcription processes .

Research Findings on Related Compounds

Study FocusFindings
Reaction with Bisulfite Benzo[e]indolium derivatives react with bisulfite showing fluorescence changes upon interaction with Cu²⁺ or Hg²⁺ ions.
Photo-induced Anticancer Activity Benzo[e]indole dyes exhibit cytotoxicity in melanoma cells under blue light irradiation (414 nm).
Synthesis of Fluorescent Dyes Knoevenagel condensation yields stable fluorescent dyes with ROS generation capabilities.

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